molecular formula C23H28O5 B12880974 2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran CAS No. 66056-44-8

2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran

Cat. No.: B12880974
CAS No.: 66056-44-8
M. Wt: 384.5 g/mol
InChI Key: WYSPGMKKXFVMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes multiple methoxy groups and an isopentyl side chain

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy groups, using reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the benzofuran core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran include other benzofuran derivatives with different substituents. For example:

    2-(2,4-Dimethoxyphenyl)-benzofuran: Lacks the isopentyl group, which may affect its biological activity and chemical reactivity.

    5-Isopentyl-4,6-dimethoxybenzofuran: Lacks the 2-(2,4-dimethoxyphenyl) group, which may influence its interaction with molecular targets. The uniqueness of 2-(2,4-Dimethoxyphenyl)-5-isopentyl-4,6-dimethoxybenzofuran lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

66056-44-8

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran

InChI

InChI=1S/C23H28O5/c1-14(2)7-9-17-20(26-5)13-22-18(23(17)27-6)12-21(28-22)16-10-8-15(24-3)11-19(16)25-4/h8,10-14H,7,9H2,1-6H3

InChI Key

WYSPGMKKXFVMMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=C2C(=C1OC)C=C(O2)C3=C(C=C(C=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.